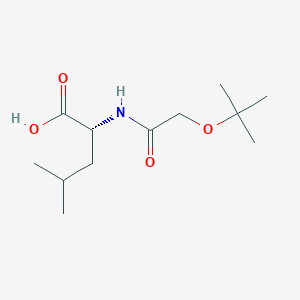

(2-(tert-Butoxy)acetyl)-D-leucine

Description

Contextual Significance of Chiral Amino Acid Derivatives in Chemical Synthesis and Biochemical Probing

Chiral amino acid derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials. Their importance stems from the inherent chirality they possess, which is crucial for the biological activity of many compounds. In chemical synthesis, these derivatives serve as chiral templates or starting materials for the stereoselective construction of new stereocenters. chimia.chnih.gov The precise spatial arrangement of atoms in a molecule can dictate its pharmacological effect, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even harmful.

In the field of biochemical probing, chiral amino acid derivatives are invaluable tools for investigating biological processes. nih.gov They can be designed to mimic natural amino acids, allowing them to interact with enzymes, receptors, and other biological targets. By incorporating specific functional groups or isotopic labels, these derivatives enable researchers to study enzyme mechanisms, map active sites, and elucidate metabolic pathways. acs.org The stereochemistry of these probes is critical, as biological systems often exhibit high stereoselectivity. nih.govacs.org

Overview of D-Leucine Derivatives as Advanced Chirality Sources

While L-amino acids are the canonical building blocks of proteins, D-amino acids and their derivatives have garnered increasing attention for their unique properties and applications. D-leucine, in particular, is a valuable chiral synthon. Its bulky isobutyl side chain provides steric hindrance that can influence the stereochemical outcome of reactions, making it an effective chiral auxiliary.

D-leucine derivatives are utilized in asymmetric synthesis to control the formation of specific stereoisomers. rsc.org They can be incorporated into catalysts or reagents to induce chirality in a prochiral substrate. Furthermore, peptides containing D-leucine often exhibit enhanced stability against enzymatic degradation by proteases, which are typically specific for L-amino acids. This property is particularly advantageous in the design of peptide-based drugs with improved pharmacokinetic profiles. The presence of D-leucine can also induce specific secondary structures in peptides, influencing their biological activity.

Scope and Research Imperatives for (2-(tert-Butoxy)acetyl)-D-leucine Investigations

The specific structure of (2-(tert-Butoxy)acetyl)-D-leucine, with its tert-butoxyacetyl group, suggests several avenues for research. The tert-butoxy (B1229062) group is a sterically demanding and lipophilic moiety that can influence the compound's solubility, conformational preferences, and interactions with biological targets.

Key research imperatives for this compound include:

Asymmetric Synthesis: Investigating its utility as a chiral building block or auxiliary in the synthesis of complex molecules. The bulky N-acyl group could offer unique stereocontrol in various chemical transformations.

Peptide Chemistry: Incorporating (2-(tert-Butoxy)acetyl)-D-leucine into peptides to study its effect on peptide structure, stability, and biological activity. The modified N-terminus could impact receptor binding and cell permeability.

Biochemical Probes: Developing novel probes for studying enzyme-substrate interactions, particularly for enzymes that recognize or process D-amino acids. The tert-butoxyacetyl group could serve as a unique recognition element or a handle for attaching reporter groups.

The exploration of (2-(tert-Butoxy)acetyl)-D-leucine is poised to contribute to the broader understanding of chiral molecule interactions and to the development of new tools for chemical synthesis and biomedical research.

Interactive Data Tables

Table 1: Physicochemical Properties of Representative D-Leucine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Key Feature |

| D-Leucine | C₆H₁₃NO₂ | 131.17 | (R) | Parent D-amino acid |

| N-(tert-Butoxycarbonyl)-D-leucine | C₁₁H₂₁NO₄ | 231.29 | (R) | Boc-protected amine |

| (2-(tert-Butoxy)acetyl)-D-leucine | C₁₂H₂₃NO₄ | 245.32 | (R) | N-acylated with tert-butoxyacetyl group |

Table 2: Research Applications of Chiral Amino Acid Derivatives

| Research Area | Example Application | Significance |

| Asymmetric Catalysis | Use as a chiral ligand for a metal catalyst | Enables the synthesis of enantiomerically pure compounds. |

| Peptide Mimetics | Incorporation into peptide sequences | Enhances stability and modulates biological activity. |

| Enzyme Inhibition Studies | Design of transition-state analogs | Provides insight into enzyme mechanisms and aids in drug discovery. |

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(11(15)16)13-10(14)7-17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)(H,15,16)/t9-/m1/s1 |

InChI Key |

QQAMVYBUQNFBIS-SECBINFHSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)COC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)COC(C)(C)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Tert Butoxy Acetyl D Leucine and Its Precursors

Stereoselective Synthesis of D-Leucine and its Derivatives

Obtaining optically pure D-leucine is a critical first step. Racemic mixtures of D,L-leucine are often the starting point, from which the desired D-enantiomer must be isolated or synthesized with high stereocontrol.

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This approach leverages the high stereoselectivity of enzymes to act on only one enantiomer, leaving the other unmodified and thus easily separable.

One common method involves the kinetic resolution of a racemic mixture of N-acetyl-D,L-leucine using an aminoacylase (B1246476) enzyme. google.comoup.com Mold acylases, for instance, selectively hydrolyze the N-acetyl group from the L-leucine enantiomer, liberating free L-leucine. oup.comtandfonline.com The remaining N-acetyl-D-leucine can then be isolated and hydrolyzed chemically to yield pure D-leucine. google.comtandfonline.com Enzymes from Aspergillus and Penicillium species are particularly effective for this purpose. oup.comtandfonline.com The process has been shown to produce D-amino acids with high optical purity. tandfonline.com

Another enzymatic strategy employs L-amino acid oxidase (L-AAO) from microorganisms like Rhodococcus sp. nih.gov This enzyme selectively oxidizes L-amino acids in a racemic mixture, allowing for the recovery of the unreacted D-amino acids. nih.gov This method is versatile and has been used to produce a variety of D-amino acids. nih.gov Additionally, D-aminoacylases, which directly hydrolyze N-acetyl-D-amino acids, have been discovered and utilized for the production of D-leucine. nih.govresearchgate.net

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions, often in one-pot syntheses. These strategies can overcome the limitations of purely enzymatic or chemical routes.

A prominent approach involves the reductive amination of D-leucine's corresponding α-keto acid, 2-oxo-4-methylvaleric acid. This reaction can be catalyzed by a D-amino acid dehydrogenase (DAADH), which exhibits high enantioselectivity. nih.govmdpi.comnih.gov To drive the reaction to completion, a cofactor regeneration system is typically coupled with the main reaction. For instance, glucose dehydrogenase can be used to regenerate the NADPH required by the DAADH, using glucose as an inexpensive substrate. nih.gov This system has been shown to convert 2-oxo-4-methylvaleric acid to D-leucine with excellent yield (>99%) and high optical purity (>99% enantiomeric excess). nih.govmdpi.comnih.gov

Other chemoenzymatic cascades have been developed, such as a three-enzyme system for the synthesis of D-xylulose that uses a D-amino acid oxidase to convert D-serine. beilstein-journals.org While not directly for D-leucine, this illustrates the principle of multi-enzyme systems. The combination of enzymatic reactions with chemical steps, such as in-situ reduction of intermediates, allows for the synthesis of complex molecules like substituted prolines from leucine (B10760876) precursors, highlighting the versatility of these approaches. nih.govresearchgate.net

Asymmetric synthesis aims to create the desired chiral center from a prochiral substrate, offering a direct route to the enantiopure product. For D-leucine, this typically involves the stereoselective transformation of 2-oxo-4-methylvaleric acid.

D-amino acid transaminases (DAATs), also known as D-transaminases, are key enzymes in this field. researchgate.netmdpi.com These pyridoxal-5′-phosphate-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like D-alanine or D-glutamate) to an α-keto acid acceptor. DAATs from various Bacillus species are thermostable and have been successfully applied to the synthesis of D-leucine from 2-oxo-4-methylvaleric acid with enantiomeric excess often exceeding 99%. researchgate.net To shift the reaction equilibrium towards product formation, these systems can be coupled with other enzymes to remove byproducts. mdpi.com

Beyond enzymatic methods, purely chemical asymmetric syntheses have been developed. These can involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For example, a concise, asymmetric synthesis of a D-leucine hybrid was achieved in six linear steps with good stereoinduction, demonstrating a chemical approach to building complex structures from D-leucine. researchgate.net The stereoselective self-assembly of metal complexes using D-leucine residues as chiral ligands further underscores the importance of D-leucine in creating complex, homochiral supramolecular structures. chinesechemsoc.org

Functional Group Introduction and Derivatization

Once enantiopure D-leucine is obtained, the next stage involves the introduction of the (2-(tert-Butoxy)acetyl) group onto the amino function. This process requires protection and activation strategies common in peptide chemistry.

In the context of amino acid chemistry, the tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine function. wikipedia.org It prevents the amino group from participating in unwanted side reactions while other parts of the molecule are being modified. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org

Several methods exist for the Boc protection of amino acids like leucine. The reaction can be carried out in various solvent systems, including dioxane-water, acetonitrile, or biphasic mixtures, often with a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorgsyn.org The Boc group is valued for its stability under many reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgbiomedres.us This strategy is fundamental in multi-step syntheses of complex leucine derivatives and peptides. nih.gov

The final step in the synthesis of (2-(tert-Butoxy)acetyl)-D-leucine is the formation of an amide bond between the amino group of D-leucine and the carboxyl group of tert-butoxyacetic acid. This reaction is a specific type of acylation.

While simple N-acetylation of leucine can be achieved with reagents like acetyl chloride or acetic anhydride, the installation of the larger tert-butoxyacetyl group requires standard peptide coupling techniques. vaia.comgoogle.com The process involves activating the carboxylic acid of tert-butoxyacetic acid to make it more reactive towards the amine of D-leucine.

Commonly, this is achieved using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov The reaction is typically performed in an aprotic organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂) at room temperature. nih.gov The base, often triethylamine (B128534) (TEA) or N-methylmorpholine (NMM), is added to neutralize the acid formed during the reaction. This method efficiently creates the desired amide linkage to yield the final product, (2-(tert-Butoxy)acetyl)-D-leucine. The acetylation changes the properties of the parent amino acid; for instance, N-acetylation alters how leucine is transported into cells, switching from amino acid transporters to anion transporters. nih.govresearchgate.net

Selective Functionalization of the Carboxyl Group

The synthesis of (2-(tert-Butoxy)acetyl)-D-leucine typically begins with the strategic manipulation of its precursor, D-leucine. To prevent unwanted side reactions at the carboxyl end during the N-acylation step, the carboxyl group is selectively functionalized, most commonly through esterification. This protection strategy ensures that the acylation occurs exclusively at the amino group.

A prevalent method is the conversion of D-leucine to its corresponding methyl ester, D-leucine methyl ester. nih.gov This transformation is often achieved by reacting D-leucine with methanol (B129727) in the presence of an acid catalyst, such as trimethylchlorosilane (TMSCl) or sulfuric acid. nih.govgoogle.com The use of TMSCl in methanol is a facile and mild method that provides good to excellent yields of the amino acid methyl ester hydrochloride salt at room temperature. nih.gov

The general procedure involves the following steps:

Suspension of D-leucine in methanol.

Slow addition of the acid catalyst (e.g., TMSCl).

Stirring the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Removal of the solvent under reduced pressure to yield the D-leucine methyl ester hydrochloride. nih.gov

This resulting ester, such as D-Leucine methyl ester hydrochloride, serves as a key intermediate. cymitquimica.com With the carboxyl group protected as a methyl ester, the free amino group is available for the subsequent acylation reaction.

Convergent and Divergent Synthesis Pathways

For a molecule like (2-(tert-Butoxy)acetyl)-D-leucine, a convergent synthesis strategy is generally favored. This approach involves preparing the two key fragments of the molecule—the protected D-leucine precursor and the acylating agent—independently before coupling them in a final step. This contrasts with a linear synthesis where modifications are made sequentially on a single starting molecule.

Convergent Pathway:

Fragment 1 Synthesis: Preparation of a carboxyl-protected D-leucine, such as D-leucine methyl ester, as described in section 2.2.3.

Fragment 2 Synthesis: Preparation of an activated derivative of tert-butoxyacetic acid, such as 2-(tert-butoxy)acetyl chloride. prepchem.comsigmaaldrich.com This acyl chloride can be synthesized from tert-butoxyacetic acid and a chlorinating agent like oxalyl chloride or thionyl chloride.

Coupling: The two fragments are reacted together. The N-acylation of D-leucine methyl ester with 2-(tert-butoxy)acetyl chloride, typically in the presence of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA)) to neutralize the HCl byproduct, yields the ester of the final product.

Deprotection: A final hydrolysis step (saponification) removes the methyl ester protecting group to yield (2-(tert-Butoxy)acetyl)-D-leucine.

A divergent approach, while less direct for this specific target, could theoretically start from a common intermediate to produce a variety of N-acylated D-leucine derivatives. rsc.org For instance, D-leucine methyl ester could be reacted with various acyl chlorides to generate a library of compounds.

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions like racemization. Key parameters for the N-acylation step include the choice of solvent, coupling agent or acylating agent, base, and temperature.

Research into peptide coupling and N-acylation provides valuable data for optimizing this synthesis. rsc.org Solvents like dichloromethane (DCM), toluene, and dimethylformamide (DMF) are commonly employed. rsc.orgbeilstein-journals.org The choice of base is crucial to avoid epimerization, with sterically hindered bases like DIPEA often preferred.

The table below summarizes typical conditions for N-acylation reactions of amino acid esters, which can be adapted for the synthesis of (2-(tert-Butoxy)acetyl)-D-leucine methyl ester.

| Parameter | Condition | Rationale/Comment | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) or Toluene | Good solubility for reactants; relatively unreactive. Toluene is often considered a "greener" solvent than DCM. | rsc.org |

| Acylating Agent | 2-(tert-butoxy)acetyl chloride | Highly reactive, driving the reaction to completion quickly. | prepchem.com |

| Alternative Coupling | tert-butoxyacetic acid + Coupling Agent (e.g., HATU, DIC) | Milder conditions than acyl chlorides, potentially reducing side reactions. Used in solid-phase peptide synthesis. | almacgroup.com |

| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Acts as a proton scavenger to neutralize generated HCl without competing as a nucleophile. | almacgroup.com |

| Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature helps control the exothermic reaction and minimize potential side reactions, including racemization. | beilstein-journals.org |

| Yield Optimization | Use of 1.05 to 1.5 equivalents of the acylating agent and base. | Ensures complete consumption of the limiting amino acid ester. | beilstein-journals.org |

To improve process efficiency, reduce waste, and shorten synthesis time, tandem or one-pot procedures are highly desirable. thieme-connect.com These strategies combine multiple reaction steps into a single operation without isolating intermediates.

A relevant tandem process for this synthesis is a deprotection/coupling sequence . researchgate.netluxembourg-bio.com For example, if starting with an N-protected D-leucine (e.g., Cbz-D-leucine), a one-pot process could involve:

Esterification of the carboxyl group.

Removal of the N-protecting group (e.g., hydrogenolysis for Cbz).

Direct addition of the acylating agent (2-(tert-butoxy)acetyl chloride) and base to the same reaction vessel to form the N-acylated product. luxembourg-bio.com

More advanced one-pot methods for creating N-acyl amino acids include multicomponent reactions like the Ugi reaction or amidocarbonylation. thieme-connect.comnih.gov While direct application to this specific target is complex, these methods highlight the drive towards atom- and step-economic syntheses in modern organic chemistry. thieme-connect.comrsc.org For instance, amidocarbonylation can produce N-acyl amino acids from aldehydes, nitriles, and carbon monoxide in a single, palladium-catalyzed step, which is attractive for industrial applications. thieme-connect.com

Scale-Up Considerations for Research and Development Applications

Transitioning a synthetic route from a laboratory benchtop to a larger research and development (R&D) scale introduces several challenges that must be addressed to ensure the process is robust, safe, and economically viable. almacgroup.commdpi.com

Key considerations include:

Reagent Selection and Cost: The cost and availability of starting materials are paramount. While 2-(tert-butoxy)acetyl chloride is highly reactive, it may be less stable and more expensive in bulk than tert-butoxyacetic acid. prepchem.com A process using tert-butoxyacetic acid with a cost-effective coupling agent might be preferable for larger scales.

Process Safety and Conditions: Highly exothermic reactions must be carefully controlled with adequate cooling capacity. The use of hazardous reagents like oxalyl chloride (for making the acyl chloride) requires stringent safety protocols. Reaction temperatures are also a factor; processes that run at or near ambient temperature are generally easier and cheaper to scale than those requiring cryogenic conditions or high heat. acs.org

Solvent and Waste Management: The volume of solvent used becomes a significant cost and disposal issue on a larger scale. The environmental impact ("greenness") of the chosen solvents is also a major consideration. rsc.org Processes that minimize solvent use or employ recyclable or less harmful solvents are favored.

Purification: Purification by column chromatography, common in the lab, is often impractical and expensive at scale. Developing a procedure where the final product can be isolated and purified by crystallization or precipitation is a critical goal for scale-up. researchgate.net This requires careful control of impurities throughout the synthetic sequence.

Robustness and Reproducibility: The process must be reliable, consistently delivering the product in high yield and purity. Each step must be optimized to be tolerant of small variations in reaction conditions. almacgroup.com

The table below outlines some scale-up challenges and potential solutions for the synthesis of (2-(tert-Butoxy)acetyl)-D-leucine.

| Challenge | Laboratory Solution | Scale-Up Solution | Reference |

|---|---|---|---|

| Purification | Silica Gel Chromatography | Develop conditions for direct crystallization or precipitation of the product from the reaction mixture. | researchgate.net |

| Acylating Agent | Use of pre-made 2-(tert-butoxy)acetyl chloride. | In-situ generation of the acyl chloride or use of a less expensive coupling agent (e.g., carbodiimide) with tert-butoxyacetic acid. | almacgroup.com |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) or in-situ spectroscopic methods (e.g., IR, NMR). | researchgate.net |

| Solvent Use | Large volumes of chlorinated solvents (e.g., DCM). | Minimize solvent volume (higher concentration), and replace with greener alternatives like toluene, 2-MeTHF, or ethyl acetate. | rsc.org |

Iii. Spectroscopic and Chromatographic Characterization in Advanced Research

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques provide detailed information about the molecular structure of (2-(tert-Butoxy)acetyl)-D-leucine at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of (2-(tert-Butoxy)acetyl)-D-leucine. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular framework.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their local electronic environment and spatial relationships. The proton on the alpha-carbon of the D-leucine moiety is particularly diagnostic for confirming the stereochemistry, often through derivatization or the use of chiral shift reagents.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule, confirming the presence of the tert-butoxy (B1229062), acetyl, and D-leucine components.

| ¹H NMR Chemical Shifts (δ) in ppm | ¹³C NMR Chemical Shifts (δ) in ppm |

| Proton Assignment | Approximate Chemical Shift (ppm) |

| tert-Butyl (9H, s) | 1.45 |

| Leucine (B10760876) CH₂ (2H, m) | 1.60-1.80 |

| Leucine CH (1H, m) | 1.90 |

| Acetyl CH₂ (2H, s) | 4.00 |

| Leucine α-CH (1H, m) | 4.60 |

| Amide NH (1H, d) | 7.50 |

| Carboxyl OH (1H, br s) | 10.50 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of (2-(tert-Butoxy)acetyl)-D-leucine. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, often producing the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information.

| Fragment Ion | Proposed Structure | m/z |

| [M+H]⁺ | C₁₂H₂₄NO₄ | 246.1705 |

| [M-C₄H₈+H]⁺ | C₈H₁₆NO₄ | 190.1079 |

| [C₆H₁₄NO₂]⁺ | Leucine | 132.1025 |

| [C₄H₉O]⁺ | tert-Butoxy | 73.0653 |

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in (2-(tert-Butoxy)acetyl)-D-leucine by measuring the absorption of infrared radiation at different frequencies. The characteristic vibrational modes of the amide, carboxylic acid, and alkyl groups provide a unique spectral fingerprint for the molecule.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amide) | Stretching | 3250-3350 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=O (Amide I) | Stretching | 1640-1680 |

| N-H (Amide II) | Bending | 1520-1550 |

| C-O (Ether) | Stretching | 1050-1150 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of (2-(tert-Butoxy)acetyl)-D-leucine and for determining its enantiomeric excess, ensuring that the desired D-enantiomer is present in high purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating the enantiomers of (2-(tert-Butoxy)acetyl)-D-leucine. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed.

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation of the two enantiomers. The retention times for the D- and L-enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol with a small amount of trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (D-enantiomer) | Varies depending on exact conditions |

| Retention Time (L-enantiomer) | Varies depending on exact conditions |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to HPLC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced solvent consumption compared to HPLC.

Similar to chiral HPLC, SFC employs a chiral stationary phase to achieve enantiomeric resolution. The addition of a co-solvent, such as methanol (B129727) or ethanol, is often necessary to modify the polarity of the mobile phase and achieve optimal separation.

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 210 nm |

| Retention Time (D-enantiomer) | Varies depending on exact conditions |

| Retention Time (L-enantiomer) | Varies depending on exact conditions |

Gas Chromatography (GC) with Derivatization for Volatile Analogues

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, N-acylated amino acids like (2-(tert-Butoxy)acetyl)-D-leucine are inherently polar and non-volatile due to the presence of a free carboxylic acid group. This characteristic prevents their direct analysis by GC, making a chemical modification step, known as derivatization, essential. nih.govsigmaaldrich.comscience.gov The primary goal of derivatization in this context is to convert the polar carboxylic acid moiety into a nonpolar, more volatile functional group, thereby improving the compound's chromatographic behavior. sigmaaldrich.comresearch-solution.com

The most common derivatization strategy for compounds containing carboxylic acids is esterification. This reaction converts the carboxyl group (-COOH) into an ester group (-COOR), which is significantly more volatile. The process typically involves reacting the analyte with an alcohol in the presence of an acid catalyst. For (2-(tert-Butoxy)acetyl)-D-leucine, the tert-butoxyacetyl group on the nitrogen atom is stable, so derivatization selectively targets the leucine's carboxylic acid function.

Another widely used method is silylation, where active hydrogens in the carboxyl group are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.com The resulting silyl (B83357) esters are much more volatile and thermally stable, making them suitable for GC analysis. MTBSTFA derivatives, in particular, are noted for their increased stability and resistance to moisture compared to TMS derivatives. sigmaaldrich.com

Table 1: Common Derivatization Strategies for GC Analysis of (2-(tert-Butoxy)acetyl)-D-leucine

| Derivatization Method | Reagent(s) | Resulting Derivative | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|---|

| Esterification | Methanol/HCl or Acetyl Chloride | Methyl ester | Simple, common reagents, effective for increasing volatility. d-nb.info | Heat at 80-110°C for 1-2 hours. d-nb.infonih.gov |

| Esterification + Acylation | Propanol, then Pentafluoropropionic Anhydride (PFPA) | Propyl ester, N-pentafluoropropionyl | Creates highly stable and volatile derivatives suitable for sensitive detection (e.g., by ECD or NICI-MS). nih.govresearchgate.net | Two-step: Esterification followed by acylation at ~65°C for 30 min. nih.gov |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ester | Forms stable derivatives that are less sensitive to moisture than TMS derivatives; produces characteristic mass spectra. sigmaaldrich.com | Heat at 100°C for 2-4 hours. sigmaaldrich.com |

Following successful derivatization, the volatile analogue of (2-(tert-Butoxy)acetyl)-D-leucine is introduced into the GC system. The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., SLB-5ms). sigmaaldrich.com The oven temperature is programmed to ramp up, allowing for the efficient separation of the analyte from other components in the sample matrix.

Advanced Derivatization Strategies for Analytical Enhancement

Beyond simply enabling GC analysis, advanced derivatization strategies can be employed to unlock more detailed information about the analyte, such as its stereochemistry, or to achieve highly accurate quantification.

Chiral Derivatizing Agents for Chromatographic Discrimination

The stereochemistry of amino acids is crucial in many biological and chemical systems. To determine the enantiomeric purity of a sample or to separate D- and L-isomers, chiral analytical methods are required. For (2-(tert-Butoxy)acetyl)-D-leucine, this involves discriminating it from its L-enantiomer. In GC, this is achieved through two primary strategies:

Use of a Chiral Stationary Phase (CSP) Column: In this approach, the analyte is first derivatized using a standard (achiral) reagent to ensure volatility (e.g., conversion to its methyl ester). The resulting derivatives of the D- and L-enantiomers are then separated on a GC column that has a chiral stationary phase, such as Chirasil-L-Val. researchgate.net The chiral environment of the column allows for differential interaction with the two enantiomers, resulting in different retention times and thus, their separation.

Use of a Chiral Derivatizing Agent (CDA): This strategy involves reacting the enantiomeric mixture with an optically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, they can be separated on a standard, achiral GC column. A common approach for amino acids is esterification with a chiral alcohol, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol. acs.org For example, reacting a mix of (2-(tert-Butoxy)acetyl)-D-leucine and (2-(tert-Butoxy)acetyl)-L-leucine with (R)-(-)-2-butanol would produce (R)-2-butyl (2-(tert-Butoxy)acetyl)-D-leucinate and (R)-2-butyl (2-(tert-Butoxy)acetyl)-L-leucinate. These two diastereomers can then be resolved on a standard GC column.

Table 2: Comparison of Chiral GC Separation Strategies

| Strategy | Principle | Derivatization Reagent | GC Column Type | Advantages | Considerations |

|---|---|---|---|---|---|

| Chiral Stationary Phase (CSP) | Enantiomers are separated directly on a chiral column. | Achiral (e.g., Methanol/HCl) | Chiral (e.g., Chirasil-L-Val) | Direct analysis of enantiomers; simpler derivatization step. researchgate.net | Chiral columns are expensive and can have limited temperature stability and lifespan. |

| Chiral Derivatizing Agent (CDA) | Enantiomers are converted into diastereomers, which are then separated. | Chiral (e.g., (R)-(-)-2-butanol) acs.org | Standard Achiral | Uses robust and less expensive standard columns; allows for confirmation of elution order by using the opposite CDA enantiomer. acs.org | Requires optically pure derivatizing agents; risk of kinetic resolution or racemization during derivatization. researchgate.net |

Isotopic Labeling for Mechanistic and Quantitative Studies

Isotopic labeling involves replacing one or more atoms in a molecule with their heavy isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). This technique is indispensable for quantitative analysis and for elucidating metabolic or mechanistic pathways.

For quantitative studies, the most common application is the stable isotope dilution assay (SIDA). In this method, a known amount of an isotopically labeled version of the analyte—in this case, isotopically labeled (2-(tert-Butoxy)acetyl)-D-leucine—is added to the sample as an internal standard. nih.govnih.gov The labeled standard is chemically identical to the endogenous analyte and thus behaves identically during sample preparation, derivatization, and chromatography. However, it is distinguishable by its higher mass in a mass spectrometer. By measuring the ratio of the natural analyte to the labeled standard, highly accurate and precise quantification can be achieved, correcting for any sample loss during the analytical workflow.

Isotopes can be incorporated in several ways:

Labeled Derivatizing Reagents: A straightforward method is to use an isotopically labeled derivatizing agent. For example, using deuterated methanol (CD₃OD) instead of regular methanol (CH₃OH) for the esterification step will produce a derivative that is 3 mass units heavier. nih.govnih.gov

Labeled Precursors: For more complex studies, the compound can be synthesized from an isotopically labeled D-leucine precursor (e.g., D-leucine-d₃, D-leucine-¹³C₅). otsuka.co.jp This places the label on the core structure of the molecule. Patents have described the synthesis of deuterated analogs of acetyl-leucine for research into its metabolic fate and efficacy. google.com

Table 3: Applications of Isotopic Labeling for (2-(tert-Butoxy)acetyl)-D-leucine

| Isotope(s) | Labeling Strategy | Application | Example |

|---|---|---|---|

| ²H (Deuterium) | Use of deuterated derivatizing agent. | Quantitative analysis (Stable Isotope Dilution Assay). nih.govnih.gov | Esterification with deuterated methanol (CD₃OD) to form a d₃-methyl ester derivative. |

| ¹³C, ¹⁵N, ²H | Synthesis from labeled D-leucine. | Metabolic tracing, mechanistic studies, and quantitative analysis. nih.gov | Synthesizing the compound using D-leucine-5,5,5-d₃ as the starting material. otsuka.co.jp |

| ²H | Synthesis of a deuterated analogue. | Pharmacokinetic and metabolic stability studies. google.com | Replacing specific hydrogen atoms on the leucine or tert-butoxyacetyl backbone with deuterium. |

Integration of Analytical Platforms for Comprehensive Characterization

For a thorough and unambiguous characterization of (2-(tert-Butoxy)acetyl)-D-leucine, a single analytical technique is often insufficient. The integration of multiple platforms, most notably the coupling of chromatography with mass spectrometry, provides a synergistic approach for comprehensive analysis.

The most powerful integrated platform for this type of analysis is Gas Chromatography-Mass Spectrometry (GC-MS). In a GC-MS system, the GC separates the derivatized analyte from other components based on its retention time. nih.gov As the analyte elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized (e.g., by electron ionization or chemical ionization). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint. This spectrum provides definitive structural information, allowing for unambiguous identification of the derivatized (2-(tert-Butoxy)acetyl)-D-leucine. Furthermore, by operating the MS in selected ion monitoring (SIM) mode, specific fragment ions of the analyte can be targeted, dramatically increasing the sensitivity and selectivity of the analysis, which is particularly useful for quantification. nih.govmdpi.com

While GC-MS is ideal for the derivatized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable complementary platform. LC can analyze the native, underivatized (2-(tert-Butoxy)acetyl)-D-leucine directly in solution, which is useful for confirming the molecular weight of the original compound or for analyzing potential degradation products or related metabolites that may not be amenable to GC. nih.gov Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for polar compounds like amino acids and their derivatives. nih.gov The integration of these platforms provides a complete analytical picture, from the volatile derivatives to the native polar species.

Table 4: Strengths of Integrated GC-MS for (2-(tert-Butoxy)acetyl)-D-leucine Analysis

| Component | Function | Information Provided |

|---|---|---|

| Gas Chromatograph (GC) | Separation | Separates the derivatized analyte from matrix interferences based on its volatility and interaction with the stationary phase. Provides retention time for qualitative assessment. |

| Mass Spectrometer (MS) | Identification & Quantification | Generates a unique mass spectrum based on the analyte's fragmentation pattern, providing definitive structural confirmation. Allows for highly sensitive and selective quantification using SIM or MRM modes. |

| Integrated GC-MS System | Comprehensive Analysis | Provides high-confidence identification and accurate quantification of the analyte in complex samples. The combination of retention time and mass spectrum offers two dimensions of confirmation. |

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the applications of the chemical compound (2-(tert-Butoxy)acetyl)-D-leucine within the advanced organic synthesis contexts outlined in the request.

Searches for this specific molecule—an N-acylated derivative of D-leucine with a tert-butoxyacetyl group—did not yield dedicated studies or data regarding its use in the following areas:

Application in Asymmetric Catalysis and Reagent Development: No literature was found describing the use of (2-(tert-Butoxy)acetyl)-D-leucine in ligand design, as a chiral auxiliary, or detailing its role in specific enantioselective reaction pathways. While D-amino acids and their more common derivatives (like N-Boc-D-leucine) are widely used as chiral building blocks in catalysis, information on this particular compound is absent. rsc.orgresearchgate.netacs.orgresearchgate.net

Construction of Complex Chiral Architectures: There are no available reports on the incorporation of (2-(tert-Butoxy)acetyl)-D-leucine into peptidomimetics, non-natural peptides, macrocyclic systems, or heterocyclic structures. google.comrsc.orgnih.govnih.gov Furthermore, its role as a specific precursor in the synthesis of natural products is not documented in the reviewed literature. beilstein-journals.orgpitt.eduoapen.org

While the constituent parts of the molecule—the D-leucine scaffold and the tert-butoxyacetyl group (which can be formed from reagents like 2-(tert-butoxy)acetyl chloride sigmaaldrich.com)—are known in organic chemistry, their specific combination and subsequent application as a chiral building block in the requested fields are not described. Research is available for structurally related but different compounds, such as other acylated D-leucine derivatives mdpi.comambeed.com or dipeptides nih.gov, but this information falls outside the strict scope of the specified subject compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for (2-(tert-Butoxy)acetyl)-D-leucine as per the provided outline due to a lack of available data in the public domain.

Iv. 2 Tert Butoxy Acetyl D Leucine As a Chiral Building Block in Advanced Organic Synthesis

Stereocontrolled Reactions Employing (2-(tert-Butoxy)acetyl)-D-leucine

Diastereoselective and Enantioselective Transformations

There is no available information on the use of (2-(tert-Butoxy)acetyl)-D-leucine in diastereoselective or enantioselective reactions.

Reaction Mechanism Elucidation in Chiral Induction

There is no available information on the mechanism of chiral induction involving (2-(tert-Butoxy)acetyl)-D-leucine.

V. Computational and Theoretical Investigations

Conformational Analysis and Stereoelectronic Effects

The conformational flexibility of (2-(tert-Butoxy)acetyl)-D-leucine is primarily dictated by the rotational freedom around its single bonds, including the peptide bond-like linkage and the side-chain dihedral angles. The bulky tert-butoxy (B1229062) and isobutyl groups introduce significant steric constraints that, along with subtle stereoelectronic effects, shape the molecule's preferred three-dimensional structures.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like N-acylated amino acids. These methods rely on force fields, such as AMBER or CHARMM, to calculate the potential energy of a system as a function of its atomic coordinates.

For analogues like N-acetyl-L-leucine-N'-methylamide (NALMA), MD simulations have been used to study its conformational plasticity in the presence of water. researchgate.net These simulations reveal that the hydration shell, particularly the formation of water bridges, can constrain the peptide's conformations. researchgate.net For (2-(tert-Butoxy)acetyl)-D-leucine, the large, hydrophobic tert-butoxy group would significantly influence the surrounding water structure, likely more so than a simple acetyl group. MD simulations would be crucial to map out the accessible backbone (φ, ψ) and side-chain (χ1, χ2) dihedral angles and identify low-energy conformational families.

A study on leucine (B10760876) dipeptide mimetics identified that transitions between side-chain conformations are influenced by the backbone conformation and can be enabled by fluctuations in bond angles. yale.edu The isobutyl side chain of leucine can adopt several rotameric states, with potential steric clashes between the Cδ1 and Cδ2 atoms influencing the χ2 dihedral angle. yale.edu The bulky tert-butoxyacetyl group would further restrict the accessible conformational space compared to a simpler N-acetyl group.

Table 1: Representative Conformational States of N-Acylated Leucine Derivatives from Theoretical Studies This table presents hypothetical low-energy conformations for (2-(tert-Butoxy)acetyl)-D-leucine based on published data for N-acetyl-leucine analogues. The relative energies are illustrative of typical energy differences found between stable conformers.

| Conformer ID | Backbone Dihedrals (φ, ψ) | Side-Chain Dihedrals (χ1, χ2) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-1 | (~-150°, ~150°) | (~-60°, ~170°) | 0.00 | Extended β-strand like, minimal steric hindrance. |

| Conf-2 | (~-80°, ~-20°) | (~-65°, ~65°) | 1.25 | More compact, potential for weak C-H···O interactions. |

| Conf-3 | (~70°, ~-50°) | (~180°, ~70°) | 2.10 | Folded structure, possible steric tension with tert-butoxy group. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure, allowing for the investigation of stereoelectronic effects that are not fully captured by classical force fields.

Studies on N-acetylated derivatives of amino acids like methionine and cysteine using DFT (specifically, ωB97X-D/aug-cc-pVTZ level of theory) have shown that conformational preferences are governed by a combination of hyperconjugative and steric effects rather than strong intramolecular hydrogen bonds. nih.govbeilstein-journals.org For (2-(tert-Butoxy)acetyl)-D-leucine, similar calculations would elucidate the electronic consequences of the bulky tert-butoxy group. The electron-donating nature of the tert-butoxy group could influence the charge distribution across the amide bond and the acidity of the carboxylic acid proton.

Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can quantify these effects. beilstein-journals.org For instance, it can reveal stabilizing hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into the antibonding orbital of the carbonyl group (nN → π*C=O), which is characteristic of amide resonance. The steric repulsion from the tert-butoxy group might lead to slight planarization or twisting of the amide bond, affecting the efficiency of this resonance stabilization. beilstein-journals.org

Table 2: Calculated Electronic Properties for N-Acylated Amino Acid Analogues This table shows representative data that would be obtained from quantum chemical calculations on (2-(tert-Butoxy)acetyl)-D-leucine, based on values reported for similar compounds. researchgate.netresearchgate.net

| Property | Calculated Value | Method/Basis Set | Significance |

| Dipole Moment | ~3.5 - 5.0 D | DFT/B3LYP/6-31G(d) | Indicates overall molecular polarity, affecting solubility and intermolecular interactions. |

| HOMO Energy | ~-6.8 eV | DFT/B3LYP/6-31G(d) | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~-0.5 eV | DFT/B3LYP/6-31G(d) | Relates to the molecule's ability to accept electrons (electrophilicity). |

| NBO Charge on Amide Nitrogen | ~-0.6 e | NBO/ωB97X-D/aug-cc-pVTZ | Quantifies the electron density on the nitrogen atom, influencing its basicity and nucleophilicity. |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This provides a molecular-level understanding of reaction pathways, reactivity, and selectivity.

The reactivity of (2-(tert-Butoxy)acetyl)-D-leucine is centered around its functional groups: the carboxylic acid, the amide, and the C-H bonds of the isobutyl side chain. Theoretical studies can predict the most likely sites of reaction under various conditions. For instance, in acylation reactions, quantum chemical calculations have shown a linear dependence between the reaction rate constants and the electronic characteristics of the nitrogen atom's orbitals in the Highest Occupied Molecular Orbital (HOMO). researchgate.netresearchgate.net The bulky tert-butoxyacetyl group would sterically hinder the approach of reactants to the amide bond, but its electronic influence on the nucleophilicity of the amide nitrogen or the electrophilicity of the carbonyl carbon could also modulate reactivity.

In the context of catalysis, N-acyl amino acids are known to act as ligands that can influence the reactivity and selectivity of metal-catalyzed reactions, such as Pd-catalyzed C-H activation. nih.gov Computational studies reveal that the amino acid can act as a dianionic bidentate ligand and an internal proton acceptor. nih.gov Theoretical modeling of (2-(tert-Butoxy)acetyl)-D-leucine in a similar catalytic cycle could predict its efficacy as a ligand, with the D-chirality and bulky protecting group being key determinants of the stereochemical outcome.

Understanding how chiral molecules recognize each other is fundamental in stereoselective synthesis and separation science. Computational methods are exceptionally well-suited for exploring the subtle energetic differences that govern chiral recognition.

Molecular dynamics simulations have been used to investigate the chiral separation of Dansyl-Leucine enantiomers by an amino acid-based molecular micelle. nsf.govscirp.org These studies revealed that the L-enantiomer formed more stable intermolecular hydrogen bonds with the chiral selector compared to the D-enantiomer, explaining the experimentally observed separation. nsf.govscirp.org A similar approach could model the interaction of (2-(tert-Butoxy)acetyl)-D-leucine with a chiral stationary phase or a chiral catalyst. The calculations would focus on the differential binding energies and the specific non-covalent interactions (hydrogen bonds, van der Waals forces, steric repulsion) between the D-leucine derivative and the chiral environment.

DFT calculations have also been employed to reveal the chiral recognition mechanism between amino acid enantiomers and chiral metal-organic frameworks (MOFs). researchgate.net Such studies could be applied to model how (2-(tert-Butoxy)acetyl)-D-leucine docks within a chiral cavity, predicting the preferred binding orientation and the resulting enantioselectivity based on the stability of the diastereomeric complexes formed. The presence of the D-amino acid residue is a critical factor in these interactions. nih.gov

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical chemistry provides a framework for establishing clear relationships between a molecule's three-dimensional structure and its chemical reactivity. For (2-(tert-Butoxy)acetyl)-D-leucine, the most significant structural features influencing its reactivity are the steric bulk of the tert-butoxy and isobutyl groups and the stereochemistry at the α-carbon.

Computational studies on hydrogen abstraction from N-acetylated amino acids show that the α-position is deactivated due to the combined inductive effects of the amide and carboxyl groups. acs.org This deactivation overrides the thermodynamic stability of the resulting α-centered radical, highlighting the importance of polar effects in determining regioselectivity. acs.org For (2-(tert-Butoxy)acetyl)-D-leucine, the bulky tert-butoxy group would further increase the steric hindrance around the α-carbon, likely enhancing this deactivating effect and making radical reactions at this position less favorable.

The steric hindrance imposed by the N-acyl group is also critical in peptide synthesis. The coupling of an N-protected amino acid to another amino acid is a fundamental reaction. Theoretical modeling of the transition state for this amide bond formation would show how the size of the tert-butoxyacetyl group affects the activation energy. Compared to a smaller N-acetyl group, the tert-butoxyacetyl group would lead to a more sterically crowded transition state, potentially slowing the reaction rate, a factor that must be considered in synthetic strategies. nih.gov The use of tert-butoxycarbonyl (Boc) protected amino acid ionic liquids in dipeptide synthesis has been explored, demonstrating how the protecting group influences physical properties and reactivity. nih.govnih.gov These findings underscore the direct link between the structure of the protecting group and the molecule's chemical behavior.

Vii. Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Protecting Group Strategies

The development of more efficient and sustainable methods for the synthesis of N-acylated amino acids like (2-(tert-Butoxy)acetyl)-D-leucine is a key area of future research. Current chemical synthesis often relies on harsh reagents and protecting group strategies that can be cumbersome. nih.gov Emerging research is focused on greener alternatives and more elegant synthetic designs.

One promising direction is the exploration of enzymatic and chemo-enzymatic methods . nih.govd-nb.info Lipases and aminoacylases are being investigated for their ability to catalyze the N-acylation of amino acids with high selectivity and under mild conditions, reducing the need for extensive protecting group manipulations. d-nb.info The use of whole-cell biocatalysts is also being explored for the production of D-amino acids, which could be adapted for the synthesis of their acylated derivatives. tandfonline.comsci-hub.se

In the realm of chemical synthesis, the development of novel protecting group strategies is crucial. The tert-butoxycarbonyl (Boc) group, a key feature of the "(2-(tert-Butoxy)acetyl)" moiety, is widely used in peptide synthesis due to its stability and ease of removal under specific acidic conditions. nih.govekb.eg Future strategies may involve the development of new protecting groups that offer even greater orthogonality, allowing for more complex molecular architectures to be assembled with higher precision. biosynth.com Research into innovative activation methods, such as the in-situ generation of reactive intermediates like diazoketones from Boc-protected amino acids, presents a potential pathway to novel and more efficient synthetic routes. chemrxiv.org

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of complex molecules, offering advantages in terms of safety, scalability, and reaction control. The application of flow reactors to the synthesis of N-acylated amino acids could lead to more efficient and automated production processes.

Expanded Role in Catalysis and Materials Science

The unique structural features of (2-(tert-Butoxy)acetyl)-D-leucine, particularly its chirality and the presence of both hydrophobic and polar functionalities, make it an attractive candidate for applications in catalysis and materials science.

In catalysis , N-acyl amino acids are being investigated as ligands for transition metal catalysts. acs.org The amino acid backbone can provide a chiral environment around the metal center, enabling enantioselective transformations. Future research will likely focus on designing and synthesizing novel N-acylated D-amino acid ligands, including derivatives of (2-(tert-Butoxy)acetyl)-D-leucine, for a wide range of catalytic applications, such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions. The tert-butoxyacetyl group could play a crucial role in modulating the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

In materials science , amino acid-functionalized polymers are gaining significant attention for their potential in biomedical applications. nih.govmonash.edu The incorporation of (2-(tert-Butoxy)acetyl)-D-leucine into polymer backbones could lead to the development of novel biodegradable and biocompatible materials with tailored properties. For instance, research on poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives grafted with L-leucine has shown enhanced electrochromic properties, suggesting that similar modifications with D-leucine derivatives could lead to new functional materials for optical displays and chiral recognition. rsc.org The self-assembly properties of peptides and amino acid derivatives are also being explored for the creation of hydrogels and other nanostructured materials for drug delivery and tissue engineering. uminho.pt

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The accurate detection and quantification of (2-(tert-Butoxy)acetyl)-D-leucine and its isomers are crucial for understanding its biological roles and for quality control in its applications. The development of advanced analytical techniques is therefore a critical area of future research.

Mass spectrometry (MS) coupled with chromatographic separation techniques like liquid chromatography (LC) is the cornerstone for the analysis of amino acid derivatives. nih.gov However, the differentiation of isomers, particularly enantiomers (D- and L-forms) and constitutional isomers (e.g., leucine (B10760876) and isoleucine), remains a challenge. researchgate.net

Ion mobility-mass spectrometry (IM-MS) is a rapidly emerging technique that separates ions based on their size, shape, and charge in the gas phase. nih.govbiorxiv.org This additional dimension of separation, when coupled with LC-MS, can significantly enhance the ability to resolve and identify isomeric compounds. acs.org Recent studies have demonstrated the successful use of IM-MS for the chiral separation of derivatized amino acids, offering a powerful tool for the specific analysis of (2-(tert-Butoxy)acetyl)-D-leucine. nih.govbiorxiv.orgnih.gov The development of novel chiral derivatizing agents can further improve the separation of enantiomers in IM-MS. nih.gov

Future research will likely focus on the development of highly sensitive and specific LC-MS/MS and LC-IM-MS methods for the trace analysis of (2-(tert-Butoxy)acetyl)-D-leucine in complex biological matrices. This will involve the optimization of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters to achieve the required levels of detection and quantification. nih.gov

Interdisciplinary Research with Computational Chemistry and Synthetic Biology

The convergence of experimental and computational approaches, along with the integration of synthetic biology, is set to accelerate the discovery and application of novel amino acid derivatives like (2-(tert-Butoxy)acetyl)-D-leucine.

Computational chemistry plays a vital role in understanding the structure-property relationships of these molecules. acs.orgnih.gov Density functional theory (DFT) calculations can be used to predict the conformational preferences of N-acylated amino acids in different environments, providing insights into their biological activity and their interactions with other molecules. acs.orgnih.govresearchgate.net Molecular dynamics simulations can be employed to study the behavior of these compounds in complex systems, such as their binding to proteins or their self-assembly into nanomaterials. yale.edu This computational guidance can significantly streamline the design of new derivatives with desired properties.

Synthetic biology offers powerful tools for the production of non-standard amino acids (NSAAs) and their incorporation into proteins and other biomolecules. nih.govnumberanalytics.comnih.govresearchgate.net Cell-free protein synthesis (CFPS) systems, in particular, provide an open and controllable environment for incorporating NSAAs with high efficiency. nih.gov Future research will focus on engineering novel enzymatic pathways and orthogonal translation systems to produce (2-(tert-Butoxy)acetyl)-D-leucine and other custom-designed N-acylated amino acids. rsc.org This will not only provide a sustainable source for these compounds but also enable the creation of novel biopolymers and therapeutic proteins with enhanced functionalities.

The synergy between these disciplines will foster a deeper understanding of the fundamental properties of (2-(tert-Butoxy)acetyl)-D-leucine and will undoubtedly lead to the development of innovative technologies with broad-ranging impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.